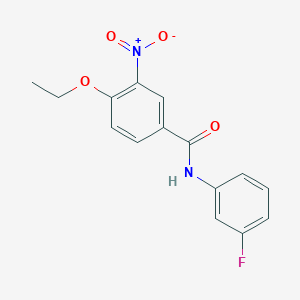
1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-3-(1-piperidinyl)-2-propen-1-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a potent stimulant that acts on the central nervous system, producing effects similar to those of amphetamines and cocaine. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. Despite its illicit use, MDPV has also been studied for its potential therapeutic applications.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in regulating mood, attention, and motivation. By inhibiting the reuptake of these neurotransmitters, MDPV increases their availability in the brain, leading to increased stimulation and euphoria.
Biochemical and Physiological Effects:
MDPV produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, MDPV can also produce negative effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, MDPV's illicit status and potential for abuse limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on MDPV, including its potential therapeutic applications for ADHD and depression. Further research is also needed to determine the safety and efficacy of MDPV as a therapeutic agent. Additionally, studies are needed to better understand the long-term effects of MDPV use and its potential for abuse.
Synthesemethoden
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method involves the condensation of 3,4-dimethoxybenzaldehyde with piperidine and acetone in the presence of a base such as potassium hydroxide. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Studies have shown that MDPV can increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in regulating mood, attention, and motivation. However, further research is needed to determine the safety and efficacy of MDPV as a therapeutic agent.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15-7-6-13(12-16(15)20-2)14(18)8-11-17-9-4-3-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJWLSGHYEUFT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CN2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-methoxyphenyl)amino]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5861979.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5861988.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5861993.png)


![N'-[(3-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5862000.png)

![methyl 2-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5862010.png)


